molecular formula C14H17NO3 B102631 Benzyl (4-oxocyclohexyl)carbamate CAS No. 16801-63-1

Benzyl (4-oxocyclohexyl)carbamate

Cat. No.: B102631
CAS No.: 16801-63-1
M. Wt: 247.29 g/mol
InChI Key: VHXBIBFCJISKFA-UHFFFAOYSA-N
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Description

Benzyl (4-oxocyclohexyl)carbamate (CAS 16801-63-1) is a chemical compound with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research for the construction of more complex molecules . Its structure features both a carbamate protector, signaled by the benzyloxycarbonyl (Cbz) group, and a keto-cyclohexyl moiety, making it a valuable precursor for further chemical modifications, such as the synthesis of its corresponding 4-hydroxycyclohexyl analog . The compound has a topological polar surface area (TPSA) of 55.4 Ų and has been predicted to have high gastrointestinal absorption and blood-brain barrier permeation, which are relevant properties in drug discovery and development . It is supplied with a typical purity of ≥98% . Please handle with care: this product has the GHS warning symbol and carries the signal word "Warning" with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

benzyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXBIBFCJISKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562205
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-63-1
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-4-aminocyclohexanone
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Preparation Methods

Boc-Protected Intermediate Synthesis

A prominent method involves synthesizing tert-butyl (4-oxocyclohexyl)carbamate as an intermediate, followed by Boc deprotection and benzyl carbamate formation. The process begins with 4-amino cyclohexanol hydrochloride, which undergoes Boc protection using polyguanidine and Boc anhydride in a 1:2:1.5 mass ratio at room temperature for 12–24 hours. The resulting tert-butyl (4-hydroxycyclohexyl)carbamate is then oxidized to the ketone derivative using sodium hypochlorite or sodium chlorite in acidic conditions.

Key Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionPolyguanidine, Boc anhydride, RT85–90%
OxidationNaOCl/HCl, 1–2 hours, RT78–82%

This method prioritizes green chemistry by replacing traditional triethylamine with recyclable polyguanidine and employing low-toxicity oxidants.

Industrial-Scale Production Techniques

Pilot Plant Validation

The patent CN103694142A details a scalable process for 4-N-Boc-amino cyclohexanone, adaptable to benzyl carbamate derivatives. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance oxidation efficiency by maintaining precise temperature control (0–5°C).

  • Solvent Recovery Systems : Dichloromethane is recycled, reducing waste and costs.

  • Quality Control : In-line HPLC monitors reaction progress, ensuring >99% intermediate purity before carbamate formation.

Scalability Metrics

ParameterLaboratory ScalePilot Scale
Batch Size100 g50 kg
Yield (Oxidation Step)78%81%
Purity95%99%

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

MethodAdvantagesLimitations
Boc-Mediated SynthesisHigh yields (82%), green oxidantsMulti-step, longer duration
Direct Carbamate RouteSingle-step, fasterLower yields (~70%), solvent waste

The Boc-mediated route is favored for industrial applications due to its reproducibility and compliance with environmental regulations.

Case Study: Large-Scale Optimization

A 2024 pilot study scaled the Boc-mediated method to produce 100 kg of benzyl (4-oxocyclohexyl)carbamate. Key outcomes:

  • Reagent Optimization : Polyguanidine reuse over five cycles maintained 85% yield, reducing costs by 40%.

  • Oxidation Efficiency : Sodium chlorite (pH 3.5) achieved 84% yield vs. 78% with NaOCl.

  • Purification : Crystallization from ethanol/water replaced chromatography, cutting processing time by 50%.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Development

Benzyl (4-oxocyclohexyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure allows for further functionalization, making it a versatile building block in drug design .

Organic Synthesis

In organic chemistry, this compound is utilized as a protecting group for primary amines. The benzyl group can be easily introduced and removed under mild conditions, facilitating the synthesis of complex molecules without affecting the amine functionality . The following table summarizes its role in organic synthesis:

FunctionalityApplication
Protecting GroupProtects primary amines during synthesis
Building BlockEnables creation of complex molecular structures
FunctionalizationAllows modification at other positions

Material Science

This compound is employed in developing polymers and coatings, enhancing material properties such as durability and resistance to environmental factors. Its unique structure imparts distinct reactivity that can be exploited in material formulations .

Agricultural Chemicals

This compound is also involved in synthesizing agrochemicals, including effective pesticides and herbicides. Its application contributes to improved crop yield and protection against pests .

Biochemical Research

In biochemical studies, researchers utilize this compound to explore enzyme interactions and metabolic pathways. It aids in understanding various biological processes, making it valuable for research in pharmacology and biochemistry .

Case Study 1: Synthesis of Analgesics

A research study demonstrated the use of this compound as an intermediate in synthesizing novel analgesic compounds. The study highlighted its effectiveness in facilitating reactions that lead to pain-relieving agents with improved efficacy and reduced side effects .

Case Study 2: Polymer Development

Another study focused on using this compound in creating a new class of biodegradable polymers. The results indicated enhanced mechanical properties and environmental stability compared to traditional polymers, showcasing its potential in sustainable material science .

Mechanism of Action

The mechanism of action of Benzyl (4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Molecular Formula Key Features Solubility/Reactivity Notes Reference
Benzyl (3-oxocyclohexyl)carbamate 320590-29-2 C₁₄H₁₇NO₃ 3-oxocyclohexyl group; positional isomer of target compound Reduced steric hindrance compared to 4-oxo analog
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 C₁₄H₁₇NO₃ Hydroxyl group replaces ketone; increased polarity Enhanced solubility in polar solvents (e.g., water, ethanol)
Benzyl (trans-4-formylcyclohexyl)carbamate 412357-50-7 C₁₅H₁₉NO₃ Formyl group replaces ketone; reactive aldehyde functionality Prone to nucleophilic additions (e.g., amine condensations)
Benzyl (2-(4-oxocyclohexyl)ethyl)carbamate 2098113-21-2 C₁₆H₂₁NO₃ Ethyl spacer between carbamate and 4-oxocyclohexyl group Increased flexibility; potential for improved binding interactions

Key Findings :

  • Positional Isomers : The 3-oxocyclohexyl analog (CAS 320590-29-2) exhibits similar molecular weight but distinct stereoelectronic properties due to the ketone's position, influencing reactivity in nucleophilic environments .
  • Functional Group Replacements :
    • The hydroxyl variant (CAS 27489-63-0) demonstrates higher solubility in polar solvents, making it advantageous for aqueous-phase reactions .
    • The formyl derivative (CAS 412357-50-7) is more reactive, enabling applications in Schiff base formation or crosslinking .

Table 2: Substituent-Driven Properties

Compound Name Substituent Synthetic Utility Challenges in Synthesis Reference
(±)-Benzyl methyl(2,3,4,9-tetrahydro-1H-carbazol-3-yl)carbamate Methyl-carbazolyl Used in indole alkaloid synthesis; potential for kinase inhibition studies Requires multi-step purification (86% purity)
N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol Cyclic dioxane Forms stable macrocyclic structures via glyoxal condensation Side products in polar aprotic solvents
tert-Butyl benzyl(4-oxocyclohexyl)carbamate tert-Butyl group Bulky protecting group for amine stabilization in peptide synthesis Limited solubility in non-polar solvents

Key Findings :

  • Carbazolyl Derivatives : The (±)-carbazolyl carbamate (from ) highlights applications in heterocyclic chemistry, though purity challenges necessitate advanced chromatographic techniques .
  • Macrocyclic Byproducts : Condensation reactions with glyoxal () yield cyclic products but are prone to side reactions in solvents like DMSO or CH₃CN, requiring precise acidity control .

Biological Activity

Benzyl (4-oxocyclohexyl)carbamate, a compound with the chemical formula C14_{14}H17_{17}NO, has garnered attention in recent years due to its potential biological activities. This article presents an overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a benzyl moiety and a cyclohexyl ring with a ketone substituent. The structural characteristics contribute to its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC14_{14}H17_{17}NO
Log P (octanol-water)2.28
Skin PermeationLog Kp: -6.62 cm/s
BBB PermeantYes
CYP InhibitionNo

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound's structure allows it to bind to receptor sites, potentially modulating their activity and influencing downstream signaling pathways .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in various metabolic pathways, which could have implications for treating diseases characterized by dysregulated enzyme activity.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of human tumor xenografts in animal models . Further investigations are necessary to elucidate its efficacy and mechanism in cancer therapy.

Case Studies

  • Study on Anticancer Effects : A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Analysis : Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited the activity of these enzymes, which may contribute to its therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Similarity Index Unique Features
Benzyl (3-oxocyclohexyl)carbamate0.98Different cyclohexane positioning
Benzyl (3-oxocyclobutyl)carbamate0.95Smaller ring structure
Benzyl (cis-4-aminocyclohexyl)carbamate0.91Contains an amino group

This table highlights the structural diversity within this class of compounds and suggests that variations can significantly affect biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Benzyl (4-oxocyclohexyl)carbamate?

The synthesis typically involves oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate using pyridinium chlorochromate (PCC) in chloroform at low temperatures (0–20°C) to yield tert-butyl (4-oxocyclohexyl)carbamate, followed by deprotection and carbamate group introduction . Key steps include:

  • Oxidation : PCC in chloroform at controlled temperatures to avoid over-oxidation.
  • Deprotection : Acidic or basic conditions to remove tert-butyl groups.
  • Carbamate Formation : Reaction with benzyl chloroformate under anhydrous conditions.
    Yield optimization requires careful temperature control and stoichiometric monitoring of PCC .

Basic: How is the structural integrity of this compound validated post-synthesis?

Common techniques include:

  • NMR Spectroscopy : To confirm cyclohexanone and carbamate functional groups (e.g., carbonyl peaks at ~205 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., 213.27 g/mol for intermediates) .
  • Melting Point Analysis : Consistent with literature values (114–118°C for intermediates) .

Basic: What are the primary research applications of this compound?

  • Organic Synthesis : Serves as an intermediate for spirocyclic compounds and enzyme inhibitors .
  • Enzyme Studies : The carbamate group can inhibit proteases or kinases via covalent binding to active-site residues .
  • Structural Probes : The cyclohexanone moiety enables conformational studies in ligand-receptor interactions .

Advanced: How can researchers optimize the oxidation step in synthesizing the 4-oxocyclohexyl intermediate?

Comparative studies suggest:

  • Alternative Oxidants : Swern oxidation (DMSO/oxalyl chloride) achieves higher regioselectivity than PCC but requires stringent anhydrous conditions .
  • Solvent Effects : Dichloromethane minimizes side reactions compared to polar solvents .
  • Yield Monitoring : HPLC or TLC to track reaction progress and purity (85.7% reported with PCC) .

Advanced: What structural modifications enhance the bioactivity of carbamate derivatives like this compound?

Structure-activity relationship (SAR) studies indicate:

  • Lipophilicity : Introducing benzyl groups improves membrane permeability, as seen in HIV protease inhibitors .
  • Steric Effects : Bulky substituents on the cyclohexyl ring reduce off-target interactions .
  • Electron-Withdrawing Groups : Fluorine or nitro groups on the benzyl moiety enhance enzyme binding affinity .

Advanced: What mechanistic insights explain the enzyme inhibition by carbamate-containing compounds?

The carbamate group acts as a covalent inhibitor:

  • Nucleophilic Attack : Active-site serine or cysteine residues form stable adducts with the carbamate carbonyl, blocking catalytic activity .
  • Kinetic Studies : Pre-steady-state kinetics reveal time-dependent inhibition, consistent with slow-binding mechanisms .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

  • Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. enzyme kinetics) to confirm target engagement .
  • Structural Analysis : X-ray crystallography or molecular docking to resolve binding mode discrepancies .
  • Batch Purity : HPLC-MS to rule out impurities affecting bioactivity .

Advanced: What strategies ensure the stability of this compound in experimental settings?

  • Storage : –20°C in anhydrous DMSO or methanol to prevent hydrolysis .
  • pH Control : Buffered solutions (pH 6–8) minimize carbamate degradation.
  • Light Protection : Amber vials to avoid photolytic cleavage of the benzyl group .

Advanced: How can advanced structural analysis techniques elucidate conformational dynamics?

  • X-ray Crystallography : Resolves cyclohexanone ring puckering and carbamate orientation, as demonstrated in related carbamate derivatives .
  • Molecular Dynamics Simulations : Predicts solvent-accessible conformations and binding poses .

Advanced: What experimental designs are recommended for studying the compound’s mechanism of action?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to enzymes .
  • Site-Directed Mutagenesis : Identifies critical residues for carbamate interaction .
  • Metabolic Profiling : LC-MS/MS to track cellular uptake and metabolite formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-oxocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (4-oxocyclohexyl)carbamate

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